[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Beschreibung
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 4: A trifluoromethyl (-CF₃) group, enhancing electronegativity and metabolic stability.
- Position 1: An acetic acid moiety, which may improve solubility and enable salt formation for pharmaceutical applications.
While the provided evidence lacks specific pharmacological or physicochemical data for this compound, its structural analogs offer insights into how substituent variations influence properties.
Eigenschaften
IUPAC Name |
2-[6-(1-ethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-3-22-6-9(5-19-22)11-4-10(15(16,17)18)13-8(2)21-23(7-12(24)25)14(13)20-11/h4-6H,3,7H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXMMJOZFVOQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 353.30 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core substituted with an ethyl group and trifluoromethyl moiety, which is known to enhance biological activity.
Biological Activity Overview
The biological activities of pyrazolo[3,4-b]pyridines are extensive, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound exhibits promising activity against various cancer cell lines and has potential applications in treating infections such as tuberculosis.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines can inhibit the growth of several cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that compounds related to this structure exhibit significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 to 42.30 µM .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | SF-268 | 12.50 |
| Example 3 | NCI-H460 | 42.30 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. In a recent study, derivatives were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain pyrazolo[3,4-b]pyridine derivatives exhibited IC50 values between 1.35 and 2.18 µM against the H37Ra strain .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various kinases involved in cancer progression .
- Anti-inflammatory Pathways : Some derivatives act by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Efficacy :
- Tuberculosis Treatment :
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 6
The 6-position substituent significantly impacts steric and electronic properties:
Substituent Variations at Position 4
The 4-position substituent modulates electronic effects:
Key Observations :
Functional Group Modifications
The acetic acid moiety at position 1 is critical for solubility and derivatization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
